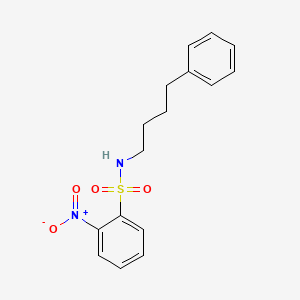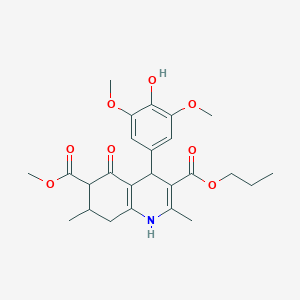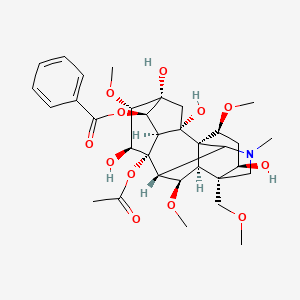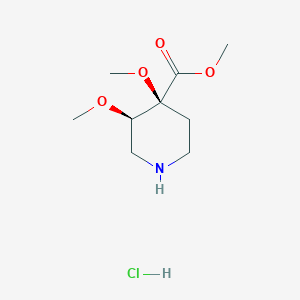
2-nitro-N-(4-phenylbutyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-nitro-N-(4-phenylbutyl)benzenesulfonamide is a chemical compound with the molecular formula C16H18N2O4S . It has a molecular weight of 334.39 .
Molecular Structure Analysis
The molecular structure of this compound consists of a benzenesulfonamide group attached to a nitro group and a phenylbutyl group . The exact 3D structure is not provided in the search results.Physical and Chemical Properties Analysis
The physical and chemical properties of this compound, such as its melting point, boiling point, and density, are not provided in the search results .Scientific Research Applications
Chemical Space Exploration
2-nitro-N-(4-phenylbutyl)benzenesulfonamide, along with its derivatives, finds applications in the exploration of chemical space through solid-phase synthesis. Polymer-supported benzenesulfonamides, prepared from various immobilized primary amines and nitrobenzenesulfonyl chloride, serve as key intermediates in diverse chemical transformations. This includes unusual rearrangements to yield a multitude of privileged scaffolds, highlighting the compound's versatility in synthetic organic chemistry (Fülöpová & Soural, 2015).
Spectroscopic Characterization and Antimicrobial Activity
The compound and its derivatives have been synthesized and characterized for their antimicrobial activity. Spectroscopic techniques like FT-IR, 1H, and 13C NMR, along with X-ray diffraction, have been employed to elucidate their structures. This demonstrates the utility of these compounds in developing new materials with potential biological applications (Demircioğlu et al., 2018).
Inhibition of Kynurenine 3-Hydroxylase
Certain sulfonamide derivatives, including those with a nitrobenzenesulfonamide moiety, have shown high-affinity inhibition of kynurenine 3-hydroxylase. This enzyme plays a critical role in the kynurenine pathway, which is implicated in various neurodegenerative diseases. The inhibition of this enzyme presents a therapeutic strategy for modulating neuroactive compounds within the brain (Röver et al., 1997).
Electrosynthesis Applications
In electrosynthesis, nitrobenzenesulfonamide derivatives have been investigated for their reductive cleavage properties. This research sheds light on their potential applications in electrochemical reactions and synthetic methodologies, offering insights into the mechanisms of S-N bond cleavage under electrochemical conditions (Zanoni & Stradiotto, 1991).
Carbonic Anhydrase Inhibition for Antimetastatic Applications
Studies have identified ureido-substituted benzenesulfonamides as potent inhibitors of human carbonic anhydrases, which are crucial for pH regulation in various tissues, including tumors. Specific sulfonamides demonstrated significant inhibition of tumor-associated carbonic anhydrases IX and XII, offering a promising avenue for antimetastatic drug development (Pacchiano et al., 2011).
Mechanism of Action
Safety and Hazards
Properties
IUPAC Name |
2-nitro-N-(4-phenylbutyl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4S/c19-18(20)15-11-4-5-12-16(15)23(21,22)17-13-7-6-10-14-8-2-1-3-9-14/h1-5,8-9,11-12,17H,6-7,10,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGHVWNHVBIITMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCCCNS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(3,5-dimethoxybenzyl)-3-(4-methylbenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2658025.png)
![N-[[2-(Propan-2-ylsulfamoylmethyl)phenyl]methyl]but-2-ynamide](/img/structure/B2658026.png)
![5-Acetyl-6-methyl-2-[3-(trifluoromethyl)phenoxy]nicotinonitrile](/img/structure/B2658027.png)
![1,5-dimethyl-N-(2-methylbenzo[d]thiazol-5-yl)-1H-pyrazole-3-carboxamide](/img/structure/B2658028.png)
![2-[[4-(2,5-dimethylphenyl)-5-[(2,4-dioxo-1H-pyrimidin-6-yl)methyl]-1,2,4-triazol-3-yl]sulfanyl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B2658029.png)

![1-[4-[4-(2,6-Dimethylphenyl)piperazine-1-carbonyl]-4-phenylpiperidin-1-yl]prop-2-en-1-one](/img/structure/B2658032.png)

![3-((1s,4s)-7-Azabicyclo[2.2.1]heptane-7-carbonyl)cyclobutan-1-one](/img/structure/B2658037.png)

![N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(thiophen-3-yl)ethyl]-5-(furan-2-yl)-1,2-oxazole-3-carboxamide](/img/structure/B2658041.png)
![1-(4-Bromophenyl)-3-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]urea](/img/structure/B2658042.png)

